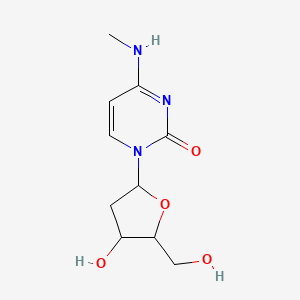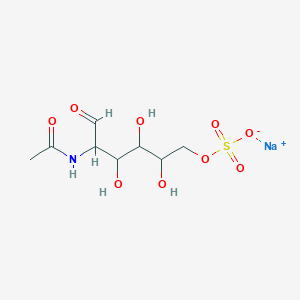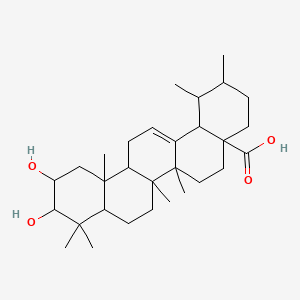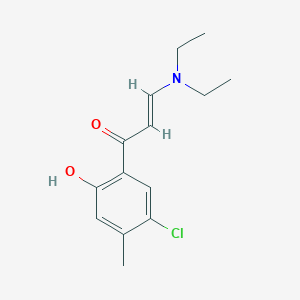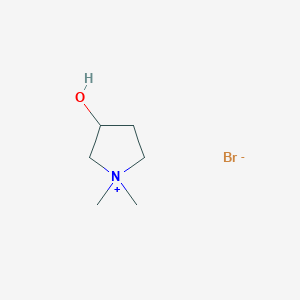
1,1-Dimethyl-3-hydroxypyrrolidinium Bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of 1,1-Dimethyl-3-hydroxypyrrolidinium Bromide involves synthetic routes that typically include the reaction of glycopyrrolate with specific reagents under controlled conditions. The exact synthetic routes and industrial production methods are not extensively detailed in the available literature. it is known that the compound can be synthesized and validated using liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods .
Análisis De Reacciones Químicas
1,1-Dimethyl-3-hydroxypyrrolidinium Bromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1-Dimethyl-3-hydroxypyrrolidinium Bromide has several scientific research applications, including:
Chemistry: It is used as a reference standard in the analysis of glycopyrrolate impurities.
Biology: It is studied as a metabolite in the kidney and liver in response to glycopyrrolate administration.
Medicine: It is used in the development and validation of analytical methods for pharmaceutical formulations.
Industry: It is utilized in the quality control and assurance of glycopyrrolate-containing products.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethyl-3-hydroxypyrrolidinium Bromide is related to its role as a metabolite of glycopyrrolate. Glycopyrrolate is a competitive inhibitor of acetylcholine receptors located on certain peripheral tissues, including salivary glands . By inhibiting these receptors, glycopyrrolate reduces the secretion of saliva and other bodily fluids. The exact molecular targets and pathways involved in the action of this compound are not extensively detailed in the available literature.
Comparación Con Compuestos Similares
1,1-Dimethyl-3-hydroxypyrrolidinium Bromide can be compared with other similar compounds, such as:
Glycopyrrolate: The parent compound from which this compound is derived.
Venlafaxine EP Impurity H: Another impurity with a different molecular structure and weight.
Pioglitazone Impurity E: A compound used in the analysis of pioglitazone formulations.
The uniqueness of this compound lies in its specific role as a metabolite of glycopyrrolate and its applications in pharmaceutical analysis and quality control.
Propiedades
Fórmula molecular |
C6H14BrNO |
|---|---|
Peso molecular |
196.09 g/mol |
Nombre IUPAC |
1,1-dimethylpyrrolidin-1-ium-3-ol;bromide |
InChI |
InChI=1S/C6H14NO.BrH/c1-7(2)4-3-6(8)5-7;/h6,8H,3-5H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
MXGQTBBUTOWGNR-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1(CCC(C1)O)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(9,10,13-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate](/img/structure/B12322519.png)
![N-[5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)-2-prop-2-enoxyoxan-3-yl]acetamide](/img/structure/B12322525.png)
